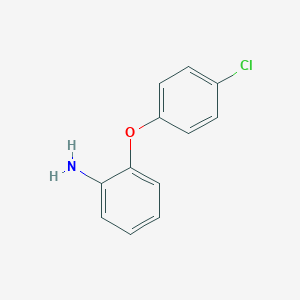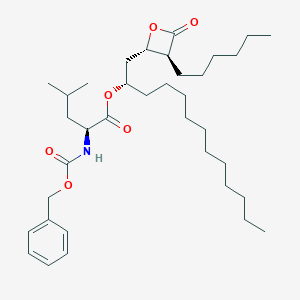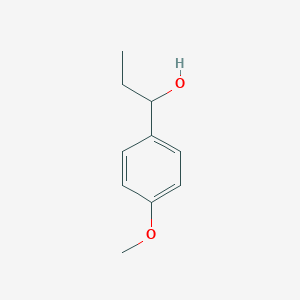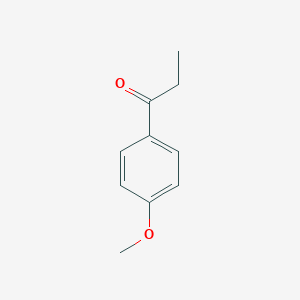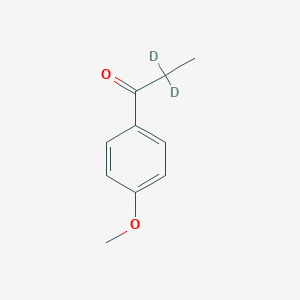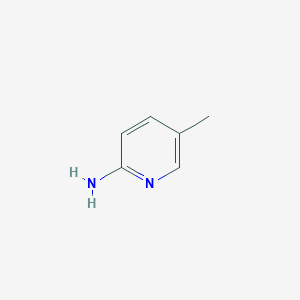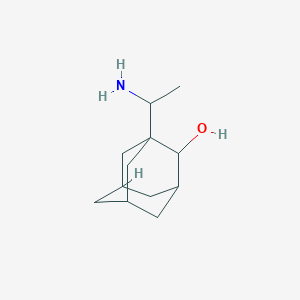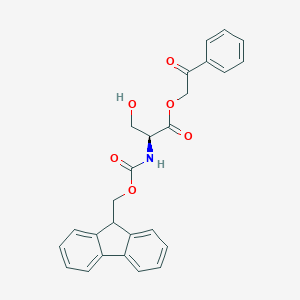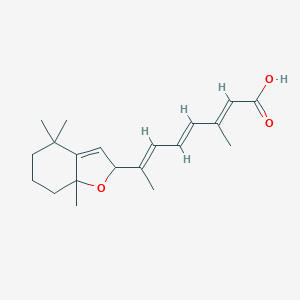![molecular formula C9H11FN2O B029577 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine CAS No. 186588-98-7](/img/structure/B29577.png)
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
描述
It is specifically designed to target nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype . This compound has gained significant attention in the field of neuroimaging due to its high affinity and specificity for nAChRs, making it a valuable tool for studying various neurological conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-A-85380 involves the no-carrier-added [18F] fluorination of 6-iodo-3-((1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy)pyridine, followed by acidic deprotection . The reaction conditions typically include the use of a fluorinating agent such as [18F] fluoride ion, which is introduced into the precursor compound under controlled conditions to achieve the desired radiolabeling.
Industrial Production Methods
Industrial production of 2-Fluoro-A-85380 for PET imaging involves automated synthesis modules that ensure high radiochemical purity and yield. These modules are designed to handle the radioactive materials safely and efficiently, allowing for the large-scale production of the compound for clinical and research applications .
化学反应分析
Types of Reactions
2-Fluoro-A-85380 primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of the iodine atom in the precursor compound with the fluorine-18 isotope .
Common Reagents and Conditions
Fluorinating Agent: [18F] fluoride ion
Solvent: Typically an organic solvent such as acetonitrile
Reaction Conditions: Controlled temperature and pH to facilitate the fluorination reaction
Major Products
The major product of the synthesis is 2-Fluoro-A-85380, which is obtained after the fluorination and subsequent deprotection steps .
科学研究应用
2-Fluoro-A-85380 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Neuroimaging: It is extensively used in PET imaging to study the distribution and density of nAChRs in the brain.
Drug Development: The compound is used to evaluate the efficacy of new drugs targeting nAChRs.
Toxicology Studies: Preliminary toxicology studies have shown that 2-Fluoro-A-85380 has a relatively low biological effect, making it suitable for in vivo imaging studies.
作用机制
2-Fluoro-A-85380 exerts its effects by binding to nicotinic acetylcholine receptors in the brain. The compound has a high affinity for the alpha4beta2 subtype of nAChRs, which are involved in various cognitive and neurological functions . Upon binding, 2-Fluoro-A-85380 acts as a radioligand, allowing for the visualization of nAChRs using PET imaging. This binding is highly specific and can be inhibited by nAChR selective ligands, demonstrating the compound’s selectivity .
相似化合物的比较
2-Fluoro-A-85380 is often compared with other PET radioligands targeting nAChRs, such as 5-[11C]methyl-A-85380 and 6-[18F]fluoro-A-85380 . While these compounds also target nAChRs, 2-Fluoro-A-85380 is unique due to its higher affinity for the alpha4beta2 subtype and its lower nonspecific binding . This makes it a more effective and reliable radioligand for neuroimaging studies.
List of Similar Compounds
- 5-[11C]methyl-A-85380
- 6-[18F]fluoro-A-85380
- (+)- and (-)-[18F]norchloro-fluoro-homoepibatidine (NCFHEB)
属性
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOYVOZPRROMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186588-98-7 | |
| Record name | 2-Fluoro-A-85380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186588987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-A-85380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY1C8J4WGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Fluoro-A-85380 interact with P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) to a significant degree?
A: The study found that 2-Fluoro-A-85380 is not a substrate of human P-gp or BCRP. [] This suggests that these efflux transporters, which play a role in limiting compound uptake into the brain, are unlikely to significantly hinder the passage of 2-Fluoro-A-85380 across the blood-brain barrier.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


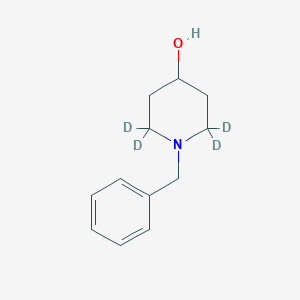
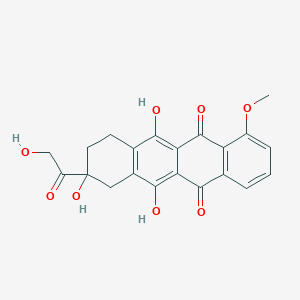
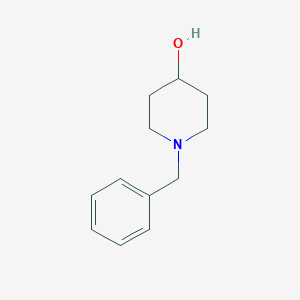
![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
